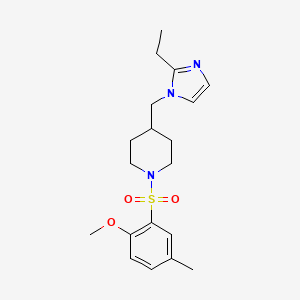
4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with an imidazole group and a methoxy-methylphenyl sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole derivative: Starting with 2-ethylimidazole, which can be synthesized from ethylamine and glyoxal.
Attachment to piperidine: The imidazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the imidazole ring or the sulfonyl group, using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the sulfonyl group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or imidazole derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be investigated for its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Medicine
The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The imidazole ring may play a crucial role in binding to these targets, while the sulfonyl group could influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-phenylpiperidine: Lacks the sulfonyl group, which may result in different biological activity and solubility.
4-((2-methyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring, potentially altering its binding affinity and pharmacokinetics.
Uniqueness
The presence of both the imidazole and sulfonyl groups in 4-((2-ethyl-1H-imidazol-1-yl)methyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)piperidine makes it unique, as these functional groups can significantly influence its chemical reactivity, biological activity, and potential therapeutic applications.
特性
IUPAC Name |
4-[(2-ethylimidazol-1-yl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-4-19-20-9-12-21(19)14-16-7-10-22(11-8-16)26(23,24)18-13-15(2)5-6-17(18)25-3/h5-6,9,12-13,16H,4,7-8,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOMVBMAJMPYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
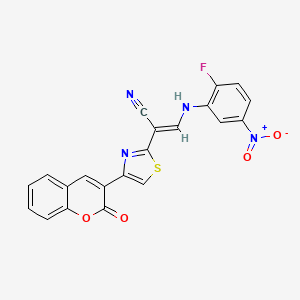
![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)
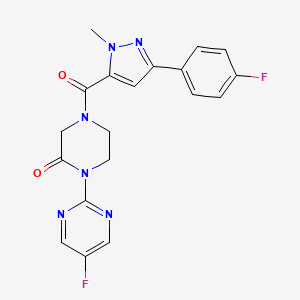

![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)
![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)

![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)
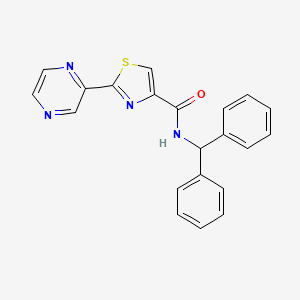

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)
![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2639641.png)
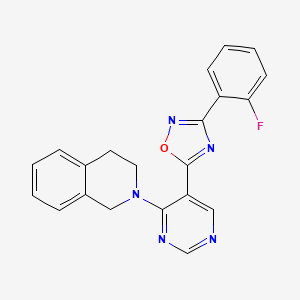
![3,4,5-triethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)
